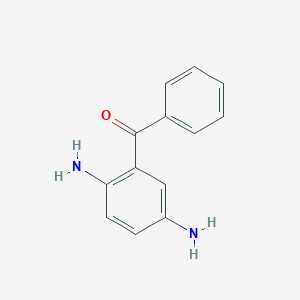
3,6-Diaminobenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diaminobenzophenone: is an organic compound with the molecular formula C13H12N2O . It is also known by other names such as (2,5-Diaminophenyl)(phenyl)methanone and Benzophenone, 2,5-diamino . This compound is characterized by the presence of two amino groups attached to the benzene ring at the 2 and 5 positions, and a phenyl group attached to the carbonyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diaminobenzophenone typically involves the reaction of 2,5-diaminobenzoic acid with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate benzoyl ester , which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 3,6-Diaminobenzophenone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,5-dinitrobenzophenone.
Reduction: Formation of 2,5-diaminobenzhydrol.
Substitution: Formation of various substituted benzophenone derivatives.
科学的研究の応用
3,6-Diaminobenzophenone has a wide range of applications in scientific research, including:
Medicine: Research has explored its potential as an antiviral and antimalarial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,6-Diaminobenzophenone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of farnesyltransferase , an enzyme involved in the post-translational modification of proteins. This inhibition disrupts the function of proteins that rely on farnesylation, leading to various biological effects . Additionally, its antiviral activity is attributed to its ability to bind to viral proteases, thereby inhibiting viral replication .
類似化合物との比較
- 2-Aminobenzophenone
- 3,4-Diaminobenzophenone
- 4,4’-Diaminobenzophenone
Comparison: 3,6-Diaminobenzophenone is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. Compared to 2-Aminobenzophenone, which has only one amino group, this compound exhibits enhanced reactivity and potential for forming more complex derivatives . Similarly, while 3,4-Diaminobenzophenone has amino groups at different positions, the 2,5-configuration of this compound offers unique steric and electronic properties that influence its reactivity and interactions with biological targets .
特性
CAS番号 |
18330-94-4 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC名 |
(2,5-diaminophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 |
InChIキー |
WJWKTVHKQDEXEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N |
同義語 |
2,5-diaminobenzophenone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















